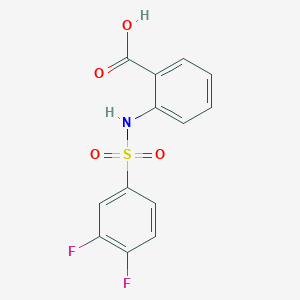

2-(3,4-Difluorobenzenesulfonamido)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

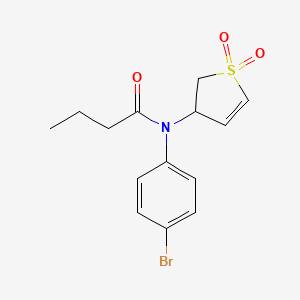

2-(3,4-Difluorobenzenesulfonamido)benzoic acid is a chemical compound with the molecular formula C13H9F2NO4S and a molecular weight of 313.28 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 2-(3,4-Difluorobenzenesulfonamido)benzoic acid consists of a benzoic acid group attached to a difluorobenzenesulfonamide group . The presence of the difluorobenzenesulfonamide group may influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis

2-(3,4-Difluorobenzenesulfonamido)benzoic acid is a powder that is stored at room temperature .科学的研究の応用

Water Purification

2-(3,4-Difluorobenzenesulfonamido)benzoic acid, along with other benzoic acid derivatives, has been explored for applications in water purification. Matthews (1990) demonstrated that benzoic acid and its derivatives, when combined with titanium dioxide and exposed to UV light, can effectively mineralize various pollutants, providing a method for purifying contaminated water sources Matthews, 1990.

Food and Beverage Preservation

The use of benzoic acid derivatives, including 2-(3,4-Difluorobenzenesulfonamido)benzoic acid, is prevalent in the food and beverage industry. These compounds act as preservatives due to their antibacterial and antifungal properties. del Olmo, Calzada, and Nuñez (2017) discuss the widespread use of these compounds in preserving food products, highlighting their effectiveness in prolonging shelf life and ensuring safety del Olmo, Calzada, & Nuñez, 2017.

Pharmaceutical Research

In the pharmaceutical industry, benzoic acid derivatives are integral in the synthesis of various drugs. The study of their binding properties, as explored by Zia and Price (1975), provides insights into the interactions between drugs and biological molecules, which is crucial for the development of effective pharmaceuticals Zia & Price, 1975.

Material Science

Benzoic acid derivatives are used in material science for the synthesis of polymers and composites. Amarnath and Palaniappan (2005) researched the use of benzoic acid and its derivatives as dopants in polyaniline, a conducting polymer, demonstrating their role in modifying the electrical properties of materials Amarnath & Palaniappan, 2005.

Environmental Chemistry

In environmental chemistry, the study of the interactions between benzoic acid derivatives and reactive oxygen species is significant. Setsukinai et al. (2003) developed novel fluorescence probes using these compounds, which can detect and differentiate various reactive oxygen species, aiding in understanding environmental oxidative processes Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003.

Safety and Hazards

This compound is classified as dangerous, with hazard statements indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and wearing protective gloves, eye protection, and face protection .

特性

IUPAC Name |

2-[(3,4-difluorophenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO4S/c14-10-6-5-8(7-11(10)15)21(19,20)16-12-4-2-1-3-9(12)13(17)18/h1-7,16H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRYRINOVIRXGEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2-Bromoethyl)spiro[2.5]octane](/img/structure/B2463056.png)

![2-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2463057.png)